2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid
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Overview
Description
2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core. Benzimidazoles are known for their diverse applications in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA. This compound, with its unique cyclopropyl and propan-2-yl substituents, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method allows for the synthesis of benzimidazoles in high yields (80-99%) under mild conditions.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using o-phenylenediamine and carboxylic acid derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing temperatures and the use of mineral acids or acetic acid as catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to purines.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-Substituted benzimidazoles: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole-5-carboxylic acid derivatives: These compounds have similar structural features but may have different substituents at the 2-position, affecting their reactivity and applications.
Uniqueness: 2-Cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical properties and potential biological activities. The cyclopropyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-cyclopropyl-1-propan-2-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)16-12-6-5-10(14(17)18)7-11(12)15-13(16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
LURUVHXWGKRDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C3CC3 |
Origin of Product |
United States |
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